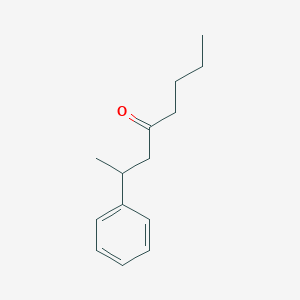

2-Phenyloctan-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51134-69-1 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

2-phenyloctan-4-one |

InChI |

InChI=1S/C14H20O/c1-3-4-10-14(15)11-12(2)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3 |

InChI Key |

VWXKJZHOMJUMOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Phenyloctan 4 One and Analogues

Strategies for Carbon-Carbon Bond Formation in Ketone Synthesis

The formation of the carbon skeleton of ketones like 2-phenyloctan-4-one relies on robust and versatile C-C bond-forming reactions. Key strategies include the alkylation of enolates, condensation reactions of carbonyl compounds, and the use of organometallic reagents.

Alkylation Reactions

Alkylation of ketone enolates is a fundamental method for constructing carbon-carbon bonds at the α-position of a carbonyl group. rsc.org This approach is highly relevant for the synthesis of this compound. The process involves the deprotonation of a ketone to form a nucleophilic enolate, which then displaces a halide from an alkyl halide in an SN2 reaction. rsc.org

A plausible route to this compound involves the alkylation of benzyl (B1604629) methyl ketone (phenylacetone). The methylene (B1212753) protons adjacent to both the phenyl group and the carbonyl are activated, facilitating enolate formation. google.com Treatment of benzyl methyl ketone with a base, followed by reaction with a butyl halide (e.g., 1-bromobutane), would yield the target molecule. Phase-transfer catalysis has been shown to be effective for such alkylations, providing good yields under mild conditions. researchgate.netrsc.org

Another powerful method is the acetoacetic ester synthesis , which allows for the preparation of α-substituted ketones from alkyl halides. libretexts.org This synthesis starts with ethyl acetoacetate, whose α-protons are readily removed by a standard base like sodium ethoxide. libretexts.org For this compound, a sequential dialkylation could be employed. First, the acetoacetic ester enolate is reacted with a benzyl halide. A second deprotonation followed by alkylation with a propyl halide would furnish a dialkylated intermediate. Subsequent hydrolysis and thermal decarboxylation would yield the desired this compound. organicchemistrytutor.commasterorganicchemistry.com The advantage of this method is the use of mild alkoxide bases and the avoidance of regioselectivity issues that can arise with unsymmetrical ketones. masterorganicchemistry.com

Table 1: Alkylation Strategies for Ketone Synthesis

| Method | Starting Materials | Reagents | Product Type | Ref. |

|---|

Condensation and Addition Reactions

Condensation and addition reactions are cornerstones of carbonyl chemistry, providing powerful tools for C-C bond formation. Aldol (B89426) condensation and Michael addition pathways are particularly pertinent for assembling the framework of this compound and its analogues.

The aldol condensation is a reaction where an enolate reacts with a carbonyl compound to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. wikipedia.org For the synthesis of a γ-phenyl ketone like this compound, a crossed aldol condensation is required, which involves two different carbonyl partners. nih.gov

A potential route involves the base-catalyzed condensation of phenylacetaldehyde (B1677652) with pentan-2-one. In this reaction, pentan-2-one would form the enolate and act as the nucleophile, attacking the carbonyl of phenylacetaldehyde. The resulting β-hydroxy ketone could then be dehydrated to form 2-phenyl-oct-1-en-4-one. Subsequent catalytic hydrogenation would reduce the carbon-carbon double bond to afford this compound. A key challenge in crossed aldol reactions is controlling selectivity to avoid a mixture of products, which is often managed by using a substrate without α-hydrogens or by the slow addition of one reactant. nih.gov

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. acs.org This reaction is highly effective for forming 1,5-dicarbonyl compounds or, in this context, γ-phenyl ketones. researchgate.net

One synthetic strategy for this compound is the reaction of a lithium diphenylcuprate (a Gilman reagent) with an appropriate α,β-unsaturated ketone, such as oct-1-en-3-one. The cuprate (B13416276) would deliver a phenyl group to the β-carbon of the enone, forming the desired product after workup. Alternatively, a butylcuprate could be added to 4-phenylbut-3-en-2-one. The use of organocuprates is favored for 1,4-addition over more reactive organolithium or Grignard reagents, which tend to undergo 1,2-addition directly to the carbonyl carbon. chemistrysteps.com The conjugate addition of various carbon nucleophiles, including indoles and malonates, to enones is a well-established method for creating new carbon-carbon bonds. organic-chemistry.orgscirp.org

Table 2: Condensation and Addition Reactions for Ketone Synthesis

| Reaction Type | Proposed Reactants | Key Intermediate/Product | Ref. |

|---|---|---|---|

| Aldol Condensation | Phenylacetaldehyde, Pentan-2-one | 2-Phenyl-oct-1-en-4-one | nih.gov |

| Michael Addition | Oct-1-en-3-one, Lithium diphenylcuprate | This compound | acs.orgresearchgate.net |

Enantioselective Synthesis Approaches to Chiral Ketones

Since this compound possesses a stereocenter at the C2 position, its synthesis in an enantiomerically pure form requires asymmetric methodologies. Significant progress has been made in the catalytic enantioselective synthesis of chiral ketones, including γ-chiral ketones. brandeis.edunih.gov

Asymmetric alkylation of ketone enolates is a direct approach to creating chiral centers α to a carbonyl group. While challenging for acyclic ketones, methods have been developed using chiral catalysts or auxiliaries. nih.govnih.govosti.gov For example, palladium-catalyzed asymmetric allylic alkylation of acyclic ketone enolates has been reported with high enantioselectivity. researchgate.netnih.gov A similar strategy could potentially be adapted for the introduction of the butyl group onto a phenylethyl ketone precursor using a chiral ligand to control the stereochemical outcome.

Enantioselective Michael additions represent another powerful strategy. researchgate.net Chiral organocatalysts, such as those derived from cinchona alkaloids or squaramides, can facilitate the highly enantioselective addition of nucleophiles to enones. nih.govacs.orgmdpi.com The synthesis of chiral γ-amino ketones has been achieved through the umpolung reaction of imines with enones under phase-transfer catalysis, demonstrating a method for creating γ-chiral centers with high enantiomeric excess. acs.orgbrandeis.edunih.gov A similar organocatalytic approach could be envisioned for the addition of a phenyl-containing nucleophile to an unsaturated octenone. Metal-based chiral catalysts, including strontium and rhodium complexes, have also proven effective in promoting asymmetric Michael additions. organic-chemistry.orgorganic-chemistry.org

Enantioselective aldol reactions can also be used to set the stereochemistry. buchler-gmbh.comnih.gov These reactions, often catalyzed by chiral phosphine (B1218219) oxides or cinchona alkaloids, can unite two carbonyl compounds to form a β-hydroxy ketone with high diastereo- and enantioselectivity. buchler-gmbh.comnih.govresearchgate.net For a precursor to this compound, an asymmetric aldol reaction between an enolate and an aldehyde could establish the chiral center, which would be retained through subsequent dehydration and reduction steps.

Table 4: Enantioselective Synthesis Strategies for Chiral Ketones

| Strategy | Catalytic System Example | Key Transformation | Typical Enantioselectivity | Ref. |

|---|---|---|---|---|

| Asymmetric Alkylation | Pd / Chiral Ligand | Asymmetric allylation of acyclic ketone enolates | High ee | researchgate.netnih.gov |

| Asymmetric Michael Addition | Chiral Squaramide or Cinchona Alkaloid | Conjugate addition to enones | 85-98% ee | acs.orgmdpi.com |

| Asymmetric Aldol Reaction | Chiral Phosphine Oxide or Cinchona Alkaloid | Direct, stereoselective C-C bond formation | High ee and de | buchler-gmbh.comnih.gov |

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules like this compound. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both organocatalytic systems and metal-catalyzed reactions have proven effective in this regard.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a significant area of research in asymmetric synthesis. mdpi.com These catalysts offer several advantages, including being metal-free, less sensitive to air and moisture, and often readily available. For the synthesis of γ-nitro ketones, which are valuable precursors to compounds like this compound, bifunctional organocatalysts bearing both a thiourea (B124793) moiety and a primary amine group have been shown to be effective. rsc.org For instance, the addition of ketones to nitroolefins can be catalyzed by such systems to produce γ-nitro ketones in good to high yields and enantioselectivities. rsc.org

Proline-derived organocatalysts are also widely used. For example, in the asymmetric aldol reaction between acetone (B3395972) and benzaldehyde (B42025) to produce (R)-4-hydroxy-4-phenylbutan-2-one, a related γ-aryl ketone, a proline-based catalyst can achieve high yields and enantiomeric excess. researchgate.net The design of these catalysts, often based on molecular recognition principles, allows for excellent stereocontrol. acs.org Cinchona-derived organocatalysts have also been successfully employed in enantioselective reactions. mdpi.com

Table 1: Examples of Organocatalytic Systems in the Synthesis of Ketone Analogues

| Catalyst Type | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Bifunctional amine-thiourea | Acetone and aromatic nitroolefins | γ-nitro ketones | 85.5–93% | 84–92% | rsc.org |

| Proline-derived | Acetone and benzaldehyde | (R)-4-hydroxy-4-phenylbutan-2-one | 95% | 91% | researchgate.net |

| Proline and aminopyridine derivative | Acetone and α-keto acids | Aldol adducts | - | up to 98% | acs.org |

Metal-catalyzed reactions are a cornerstone of asymmetric synthesis, offering high efficiency and selectivity. Rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to α,β-unsaturated ketones is a well-established method for creating chiral centers. thieme-connect.comresearchgate.net This reaction, often utilizing chiral phosphine ligands like BINAP, can produce 3-substituted ketones with high enantioselectivity. thieme-connect.com The reaction conditions, such as the choice of solvent and temperature, can be optimized to achieve excellent results for both cyclic and linear enones. thieme-connect.comresearchgate.net

Palladium-catalyzed reactions have also been developed for the site-selective arylation of ketones. polyu.edu.hk By carefully selecting the phosphine ligand, it is possible to control whether the α- or γ-position of an α,β-unsaturated ketone is arylated. polyu.edu.hk For instance, indolyl phosphine ligands have been found to be effective for the γ-arylation of enones. polyu.edu.hk Furthermore, Pd(II)-catalyzed γ-C(sp3)−H (hetero)arylation of aliphatic ketones using transient directing groups represents an innovative approach to functionalize ketones at a remote position. nih.gov

Table 2: Metal-Catalyzed Asymmetric Synthesis of Ketone Analogues | Metal Catalyst/Ligand | Reaction Type | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Reference | | --- | --- | --- | --- | --- | --- | | Rhodium/BINAP | 1,4-addition | Phenylboronic acid and cyclic enone | 3-Phenyl-substituted ketone | High | >90% | thieme-connect.com | | Palladium/Indolyl phosphine | γ-arylation | Aryl halides and α,β-unsaturated ketones | γ-Aryl ketones | Good | - | polyu.edu.hk | | Rhodium(I)/iPr-Duphos | [4+2] cycloaddition | 2-alkylenecyclobutanols and cyclic enones | trans-Bicyclic compounds | - | High | rsc.org |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orguwindsor.ca After the desired transformation, the auxiliary is removed, yielding the enantiomerically pure product. uwindsor.ca

One of the most well-known examples is the use of Evans oxazolidinone auxiliaries. sfu.cablogspot.com These auxiliaries, derived from amino alcohols, can be acylated and then subjected to enolate formation and alkylation. uwindsor.ca The bulky auxiliary effectively blocks one face of the enolate, leading to highly diastereoselective alkylation. uwindsor.ca The auxiliary can then be cleaved to reveal the chiral carboxylic acid, which can be further transformed into a ketone like this compound.

Another common chiral auxiliary is pseudoephedrine, which can be converted to the corresponding amide. wikipedia.org Deprotonation and subsequent reaction with an electrophile proceed with high diastereoselectivity, controlled by the stereocenters of the auxiliary. wikipedia.org For the asymmetric alkylation of ketones, hydrazones derived from (S)-(-)- or (R)-(+)-1-amino-2-methoxymethylpyrrolidine (SAMP/RAMP) are frequently employed. blogspot.com

Biocatalytic Transformations for Enantiopure Products

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds. harvard.eduresearchgate.net Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity. researchgate.net

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are particularly useful for the asymmetric reduction of prochiral ketones to chiral alcohols. harvard.edursc.org These enzymes often require a cofactor, such as NADH or NADPH, which must be regenerated in situ for the process to be economically viable. rsc.orgunipd.it This can be achieved by using a co-substrate, like isopropanol, or a second enzyme system, such as glucose/glucose dehydrogenase. rsc.org

The use of isolated enzymes is often preferred over whole-cell systems to avoid side reactions and simplify product purification. harvard.eduresearchgate.net A wide variety of ketones can be reduced with high enantioselectivity using commercially available ADHs from organisms like yeast, horse liver, and Thermoanaerobium brockii. harvard.eduresearchgate.net The substrate scope of these enzymes can be broad, and by selecting the appropriate enzyme, it is often possible to obtain either enantiomer of the desired alcohol. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time. For instance, in the oxidation of alcohols to ketones, the choice of oxidant and the amount of additives can significantly impact the conversion rate. thieme-connect.com

In metal-catalyzed reactions, the nature of the ligand and the base can be critical. For the cobalt-catalyzed synthesis of γ-diketones, screening different bases revealed that DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) provided a significantly higher yield compared to other bases like benzimidazole. acs.org Similarly, in the electrochemical homocoupling of secondary alcohols, the addition of imidazole (B134444) was found to improve the product yield. beilstein-journals.org

The stoichiometry of the reactants can also be a key factor. In the synthesis of diaryl and aryl alkyl ketones from acyl hydrazides, increasing the equivalents of the Grignard reagent led to a higher conversion and an excellent yield of the ketone product. rsc.org

Table 3: Optimization of Reaction Conditions for Ketone Synthesis

| Reaction Type | Key Parameter Optimized | Effect on Outcome | Reference |

|---|---|---|---|

| Oxidation of α-trifluoromethyl alcohols | Pyridine loading and reaction time | Increased conversion to near quantitative | thieme-connect.com |

| Cobalt-catalyzed synthesis of γ-diketones | Base | DBU significantly improved yield over benzimidazole | acs.org |

| Electrochemical homocoupling of sec-alcohols | Additive | Imidazole improved product yield | beilstein-journals.org |

| Synthesis of ketones from acyl hydrazides | Equivalents of Grignard reagent | Increased conversion and yield | rsc.org |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org In the synthesis of this compound and its analogues, several strategies can be employed to make the process more environmentally friendly.

One approach is the use of greener solvents. For example, cyclopentyl methyl ether (CPME) has been identified as an emerging green solvent for the synthesis of β-nitro ketones. rsc.org Glycerol has also been explored as a sustainable solvent for various reactions, including hydrogenation, where it can also help in stabilizing and recycling the catalyst. unina.it The development of solvent-free reaction conditions, such as those using mechanochemistry (ball milling), represents a significant advance in green synthesis. rsc.orgmdpi.com

Biocatalysis is inherently a green technology, as enzymes operate under mild aqueous conditions and are biodegradable. scielo.br The use of enzymes can reduce the need for heavy metal catalysts and harsh reagents. researchgate.net

Another key principle is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. The development of catalytic reactions, which use only a small amount of a catalyst that can be recycled, is a major contributor to improving atom economy. polyu.edu.hk The use of supported catalysts can also facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. rsc.org

Iii. Chemical Reactivity and Derivatization of 2 Phenyloctan 4 One

Fundamental Reaction Pathways of Aliphatic Ketones

The chemical behavior of aliphatic ketones such as 2-phenyloctan-4-one is largely dictated by the functionality of the carbonyl group (C=O). The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized bond, conferring a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen. ksu.edu.sa This polarization renders the carbonyl carbon an electrophilic center, making it susceptible to attack by nucleophiles. fiveable.me Nucleophilic addition reactions are therefore a cornerstone of ketone reactivity. fiveable.me

Furthermore, the hydrogen atoms located on the carbons adjacent to the carbonyl group, known as alpha-hydrogens, exhibit notable acidity. fiveable.me This increased acidity is due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. fiveable.memasterorganicchemistry.com The formation of enol or enolate intermediates opens up a second major class of reactions known as alpha-substitution reactions, where an alpha-hydrogen is replaced by an electrophile. wikipedia.orgmsu.edu

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. fiveable.me The general mechanism involves a two-step process. fiveable.melibretexts.org Initially, the nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³ and breaking the carbon-oxygen pi bond. libretexts.org This leads to the formation of a tetrahedral alkoxide intermediate. fiveable.melibretexts.org In the second step, the negatively charged oxygen of the alkoxide is protonated by an acid or solvent, yielding an alcohol as the final product. fiveable.me Ketones are generally less reactive in nucleophilic additions than aldehydes, a difference attributed to greater steric hindrance from the two alkyl groups attached to the carbonyl carbon and the electron-donating nature of these groups, which slightly reduces the electrophilicity of the carbonyl carbon. libretexts.org

The reduction of a ketone to a secondary alcohol is a classic example of nucleophilic addition, where the effective nucleophile is a hydride ion (H⁻). youtube.comlibretexts.org This transformation can be readily achieved using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org

The reduction of this compound yields 2-phenyloctan-4-ol. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then protonated during an aqueous or acidic workup step to give the final secondary alcohol product. libretexts.orglibretexts.org

While both NaBH₄ and LiAlH₄ are effective for reducing ketones, they differ in reactivity. libretexts.orgchemguide.co.uk LiAlH₄ is a significantly more powerful reducing agent and reacts violently with protic solvents like water and alcohols; therefore, reactions involving this reagent must be conducted in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF), with a separate aqueous workup step. chemguide.co.uk NaBH₄ is a milder and more selective reagent that can be used in protic solvents, including alcohols and even water. libretexts.orgchemguide.co.uk

| Reactant | Reagent(s) | Solvent | Product |

|---|---|---|---|

| This compound | 1. Sodium borohydride (NaBH₄) 2. H₂O or mild acid | Methanol (B129727), Ethanol | 2-Phenyloctan-4-ol |

| This compound | 1. Lithium aluminum hydride (LiAlH₄) 2. H₃O⁺ (workup) | Diethyl ether, THF (anhydrous) | 2-Phenyloctan-4-ol |

Reactions of ketones with carbon-based nucleophiles are fundamental in organic synthesis for the formation of new carbon-carbon bonds. Potent carbon nucleophiles, such as those found in organometallic compounds like Grignard reagents (RMgX) and organolithium reagents (RLi), readily add to the carbonyl group of this compound. The reaction mechanism is analogous to that of hydride reduction: the carbanionic portion of the organometallic reagent attacks the electrophilic carbonyl carbon, generating a tetrahedral magnesium or lithium alkoxide intermediate. youtube.com Subsequent protonation in a workup step yields a tertiary alcohol.

Another important reaction involves the addition of a cyanide ion (CN⁻), typically from a source like hydrogen cyanide (HCN) or sodium cyanide (NaCN), to form a cyanohydrin. byjus.com The cyanide ion attacks the carbonyl carbon, and the resulting alkoxide is protonated to yield a product containing both a hydroxyl and a nitrile group on the same carbon. byjus.com

| Reactant | Reagent(s) | Intermediate | Final Product | Product Type |

|---|---|---|---|---|

| This compound | 1. Methylmagnesium bromide (CH₃MgBr) 2. H₃O⁺ (workup) | Magnesium alkoxide | 4-Methyl-2-phenyloctan-4-ol | Tertiary Alcohol |

| This compound | 1. Butyllithium (CH₃CH₂CH₂CH₂Li) 2. H₃O⁺ (workup) | Lithium alkoxide | 4-Butyl-2-phenyloctan-4-ol | Tertiary Alcohol |

| This compound | Hydrogen cyanide (HCN) / Base catalyst | Alkoxide | 4-Cyano-4-hydroxy-2-phenyloctane | Cyanohydrin |

The second major mode of reactivity for this compound involves reactions at the alpha-carbons (the C-3 and C-5 positions). This reactivity stems from the acidity of the alpha-hydrogens, which can be removed by a base to form a nucleophilic enolate ion. fiveable.mewikipedia.org The enolate can then react with various electrophiles, resulting in the substitution of an alpha-hydrogen. wikipedia.org

Ketones possessing alpha-hydrogens exist in equilibrium with their corresponding enol tautomers. libretexts.org This process, known as keto-enol tautomerism, involves the interconversion of the keto form (containing the C=O double bond) and the enol form (containing a C=C double bond and a hydroxyl group). msu.edulibretexts.org This equilibrium is typically catalyzed by either acid or base. msu.edupearson.com While the keto form is generally more stable and predominates at equilibrium, the enol form is a reactive intermediate. libretexts.org

Under basic conditions, the abstraction of an alpha-proton by a base generates an enolate ion. masterorganicchemistry.comlibretexts.org The enolate is a resonance-stabilized anion, with the negative charge delocalized between the alpha-carbon and the oxygen atom. fiveable.melibretexts.org Although the major resonance contributor has the negative charge on the more electronegative oxygen atom, enolates typically react with electrophiles at the alpha-carbon, demonstrating their potent carbon nucleophilicity. masterorganicchemistry.com

For complete and irreversible formation of the enolate, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like THF is often used. libretexts.org Weaker bases, such as sodium hydroxide (B78521) or sodium ethoxide, establish an equilibrium with only a small concentration of the enolate present. msu.edu Since this compound is an unsymmetrical ketone, deprotonation can occur at either the C-3 or C-5 position, potentially leading to two different enolate isomers.

The halogenation of ketones at the alpha-position is a common and illustrative alpha-substitution reaction. wikipedia.org This reaction can be performed under either acidic or basic conditions, proceeding through different mechanisms to give distinct outcomes. msu.edu

Acid-Catalyzed Halogenation : In the presence of an acid catalyst, the ketone is converted to its enol tautomer. wikipedia.orgpearson.com The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of the halogen (e.g., Br₂, Cl₂, or I₂). wikipedia.org A subsequent deprotonation of the intermediate yields the alpha-halogenated ketone and regenerates the acid catalyst. This process is generally well-controlled and typically results in the substitution of a single alpha-hydrogen at the more substituted alpha-carbon. msu.edu

Base-Promoted Halogenation : Under basic conditions, the reaction proceeds via the enolate intermediate. msu.edu The nucleophilic enolate rapidly attacks the halogen. This reaction is often difficult to stop at monosubstitution because the newly introduced electron-withdrawing halogen atom increases the acidity of the remaining alpha-hydrogens on the same carbon. msu.edu This facilitates further deprotonation and subsequent halogenation, often leading to polyhalogenated products. msu.edu

| Reactant | Conditions | Key Intermediate | Major Product(s) |

|---|---|---|---|

| This compound | Br₂, Acetic Acid (CH₃COOH) | Enol | 3-Bromo-2-phenyloctan-4-one |

| This compound | Cl₂, H₃O⁺ | Enol | 3-Chloro-2-phenyloctan-4-one |

| This compound | Br₂ (excess), NaOH (aq) | Enolate | 3,3-Dibromo-2-phenyloctan-4-one |

Alpha-Substitution Reactions

Reactions Involving the Phenyl Substituent

The phenyl group in this compound is analogous to other alkyl-substituted benzenes, making it susceptible to reactions that target the aromatic ring.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The substituent already present on the ring dictates the rate and regioselectivity of the reaction. The sec-octan-4-one group attached to the benzene (B151609) ring is an alkyl substituent. Alkyl groups are known to be activating and ortho, para-directing. libretexts.orglibretexts.orgmsu.edu This is due to their electron-donating inductive effect, which enriches the electron density of the aromatic ring and stabilizes the carbocation intermediates (sigma complexes) formed during the reaction, particularly when the positive charge is on the carbon bearing the substituent. organicchemistrytutor.com

Therefore, electrophilic attack on this compound is expected to occur preferentially at the ortho (C2 and C6) and para (C4) positions of the phenyl ring. The reaction is also anticipated to proceed faster than the same reaction with unsubstituted benzene. libretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

| Reaction Type | Typical Reagents | Electrophile (E+) | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-(2-Nitrophenyl)octan-4-one and 2-(4-Nitrophenyl)octan-4-one |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-(2-Bromophenyl)octan-4-one and 2-(4-Bromophenyl)octan-4-one |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-(Phenyl-2-sulfonic acid)octan-4-one and 2-(Phenyl-4-sulfonic acid)octan-4-one |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | 2-(4-Acetylphenyl)octan-4-one (para product often preferred due to sterics) |

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net For these reactions to occur on the phenyl ring of this compound, it must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This can be achieved via electrophilic halogenation as described in the previous section, yielding, for example, 2-(4-bromophenyl)octan-4-one. This halogenated derivative can then serve as a substrate in various palladium- or nickel-catalyzed cross-coupling reactions. nih.gov

For instance, in a Suzuki coupling, the aryl bromide would react with an organoboron compound. A Heck reaction would couple the aryl bromide with an alkene, and a Sonogashira coupling would involve a terminal alkyne. These reactions provide a versatile platform for elaborating the structure of this compound, attaching a wide range of organic fragments to the phenyl ring.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond | Potential Product Example (from 4-bromo derivative) |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Aryl-Aryl | 2-(Biphenyl-4-yl)octan-4-one |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | Aryl-Vinyl | 2-(4-Styrylphenyl)octan-4-one |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Aryl-Alkynyl | 2-(4-(Phenylethynyl)phenyl)octan-4-one |

| Negishi Coupling | Organozinc reagent (R-ZnX) | Pd(PPh₃)₄ or Ni catalyst | Aryl-Alkyl/Aryl | 2-(4-Alkylphenyl)octan-4-one |

Formation of Advanced Derivatives for Research Applications

The ketone carbonyl group is a key site for derivatization, allowing for the introduction of new functionalities and the synthesis of advanced compounds for further study.

A primary method for converting ketones into amines is reductive amination . wikipedia.orgorgoreview.com This process involves the reaction of the ketone with ammonia, a primary amine, or a secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. chemistrysteps.comlibretexts.orglibretexts.org The reaction is typically carried out in a single pot under mildly acidic conditions, which are necessary to catalyze the dehydration step to form the imine intermediate. youtube.com

A key advantage of this method is the use of mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the protonated imine intermediate over the starting ketone. chemistrysteps.commasterorganicchemistry.com This selectivity prevents the premature reduction of the ketone to an alcohol. organicchemistrytutor.com Depending on the nitrogen source used, primary, secondary, or tertiary amines can be synthesized from this compound.

| Nitrogen Source | Intermediate | Reducing Agent (Typical) | Product Class | Specific Product from this compound |

|---|---|---|---|---|

| Ammonia (NH₃) | Imine | H₂, Ni or NaBH₃CN | Primary Amine | 2-Phenyloctan-4-amine |

| Primary Amine (R-NH₂) | Iminium ion (from substituted imine) | NaBH₃CN or NaBH(OAc)₃ | Secondary Amine | N-Alkyl-2-phenyloctan-4-amine |

| Secondary Amine (R₂NH) | Iminium ion (from enamine) | NaBH₃CN or NaBH(OAc)₃ | Tertiary Amine | N,N-Dialkyl-2-phenyloctan-4-amine |

While ketones are generally resistant to oxidation compared to aldehydes, they can be converted to esters through the Baeyer-Villiger oxidation . jove.comlibretexts.org This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), which results in the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. chemistrysteps.comyoutube.com

The reaction is regioselective, with the oxygen atom preferentially inserting on the side of the more highly substituted carbon. libretexts.org The migratory aptitude of various groups generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org In this compound, the carbonyl is flanked by a propyl group (a primary alkyl group) and a 1-phenylpropyl group (a secondary alkyl group). Based on the established migratory aptitude, the secondary 1-phenylpropyl group is expected to migrate preferentially, leading to the formation of 1-phenylpropyl pentanoate as the major product. The resulting ester can be subsequently hydrolyzed under acidic or basic conditions to yield a carboxylic acid (pentanoic acid) and an alcohol (1-phenylpropan-1-ol).

| Reaction | Reagent | Migrating Group (Predicted) | Predicted Major Product (Ester) |

|---|---|---|---|

| Baeyer-Villiger Oxidation | mCPBA or other peroxyacid | 1-Phenylpropyl (Secondary alkyl) - Major Pathway | 1-Phenylpropyl pentanoate |

| Propyl (Primary alkyl) - Minor Pathway | Propyl 2-phenylbutanoate |

Kinetic and Mechanistic Investigations of this compound Reactions

Reductive Amination: This is a multi-step process where the kinetics can be complex and pH-dependent. The initial formation of a hemiaminal is typically fast and reversible. The subsequent acid-catalyzed dehydration to form the imine (or iminium ion) is often the rate-limiting step. At very low pH, the amine nucleophile is excessively protonated and non-nucleophilic, slowing the reaction. At high pH, there is insufficient acid to catalyze the dehydration step. Therefore, the reaction rate is typically optimal under weakly acidic conditions (pH 4-6). youtube.com The final reduction of the imine/iminium ion by the hydride reagent is generally fast.

Baeyer-Villiger Oxidation: The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxyacid to form a tetrahedral intermediate, often called the Criegee intermediate. The subsequent step involves the concerted migration of one of the alkyl groups to the adjacent oxygen atom with the simultaneous cleavage of the weak O-O bond. This migration step is generally considered the rate-determining step of the reaction. The rate is influenced by the migratory aptitude of the groups attached to the carbonyl, as groups better able to stabilize a partial positive charge in the transition state migrate more rapidly.

| Reaction Class | Key Mechanistic Feature | Typical Rate-Determining Step | Factors Influencing Rate |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Formation of a resonance-stabilized sigma complex | Attack of the aromatic ring on the electrophile | - Nature of substituent (activating/deactivating)

|

| Reductive Amination | Formation of an imine/iminium ion intermediate | Acid-catalyzed dehydration of the hemiaminal | - pH of the reaction medium

|

| Baeyer-Villiger Oxidation | Rearrangement via a Criegee intermediate | Migration of an alkyl/aryl group | - Migratory aptitude of the substituents

|

Iv. Spectroscopic Characterization and Structural Elucidation of 2 Phenyloctan 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 2-phenyloctan-4-one, each unique proton or set of equivalent protons generates a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the proton, while the signal's multiplicity (splitting pattern) reveals the number of neighboring protons.

Based on the structure—CH₃-CH(C₆H₅)-CH₂-C(=O)-CH₂-CH₂-CH₂-CH₃—the following proton signals are predicted:

Aromatic Protons (C₆H₅): The five protons on the phenyl ring are expected to appear as a complex multiplet in the range of δ 7.20-7.40 ppm.

Methine Proton (C₂-H): The single proton on the carbon adjacent to the phenyl group would be deshielded and is predicted to resonate as a multiplet around δ 3.1-3.4 ppm.

Methylene (B1212753) Protons (C₃-H₂): The two protons adjacent to both the chiral center and the carbonyl group would appear as a multiplet around δ 2.7-2.9 ppm.

Methylene Protons (C₅-H₂): The protons on the other side of the carbonyl group are expected to be a triplet around δ 2.4-2.6 ppm.

Alkyl Methylene Protons (C₆-H₂ and C₇-H₂): These protons in the n-butyl fragment would appear as multiplets in the standard aliphatic region, likely between δ 1.2-1.7 ppm.

Methyl Protons (C₁-H₃): The methyl group at the C-2 position would show up as a doublet around δ 1.2-1.4 ppm due to coupling with the C₂-H proton.

Terminal Methyl Protons (C₈-H₃): The terminal methyl group of the butyl chain is predicted to be a triplet around δ 0.9 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| C₈-H₃ | ~0.9 | Triplet (t) |

| C₁-H₃ | ~1.2-1.4 | Doublet (d) |

| C₆-H₂, C₇-H₂ | ~1.2-1.7 | Multiplet (m) |

| C₅-H₂ | ~2.4-2.6 | Triplet (t) |

| C₃-H₂ | ~2.7-2.9 | Multiplet (m) |

| C₂-H | ~3.1-3.4 | Multiplet (m) |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional type and electronic environment.

For this compound, the predicted ¹³C NMR spectrum would feature:

Carbonyl Carbon (C₄): The ketone carbonyl carbon is the most deshielded and is expected to appear at approximately δ 210-212 ppm.

Aromatic Carbons (C₆H₅): The six carbons of the phenyl ring would produce signals in the δ 126-145 ppm region. The ipso-carbon (attached to the alkyl chain) would be around δ 143-145 ppm, with the other aromatic carbons appearing between δ 126-129 ppm.

Aliphatic Carbons: The remaining eight carbons in the alkyl chain would have signals in the upfield region (δ 14-55 ppm), with those closer to the electron-withdrawing phenyl and carbonyl groups appearing at lower field.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C₈ | ~13.9 |

| C₁ | ~21.5 |

| C₇ | ~22.5 |

| C₆ | ~26.0 |

| C₅ | ~42.8 |

| C₂ | ~49.5 |

| C₃ | ~51.0 |

| C₆H₅ (ortho, meta, para) | ~126.5, ~128.5, ~127.0 |

| C₆H₅ (ipso) | ~144.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. nist.govhmdb.ca

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between H-1/H-2, H-2/H-3, H-5/H-6, H-6/H-7, and H-7/H-8, confirming the sequence of the aliphatic chains.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is instrumental for connecting the different spin systems. Key correlations would include the protons on C-3 showing a correlation to the carbonyl carbon (C-4), and the protons on C-5 also correlating to C-4, confirming the ketone's position. The proton at C-2 would show correlations to the ipso- and ortho-carbons of the phenyl ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb or scatter light at characteristic frequencies, making this a powerful method for functional group identification.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3030 - 3085 | Medium-Weak |

| Aliphatic C-H Stretch | ~2870 - 2960 | Strong |

| Ketone C=O Stretch | ~1715 | Strong, Sharp |

| Aromatic C=C Stretch | ~1600, ~1495, ~1450 | Medium-Weak |

The most prominent feature would be a strong, sharp absorption band around 1715 cm⁻¹, characteristic of an aliphatic ketone carbonyl (C=O) stretch. nist.gov Other key signals include C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and aliphatic protons (below 3000 cm⁻¹), as well as characteristic C=C stretching bands for the phenyl ring. chegg.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds.

For this compound, the Raman spectrum would clearly show:

Aromatic Ring Vibrations: A strong, sharp "ring breathing" mode for the monosubstituted phenyl ring is expected around 1000 cm⁻¹. The aromatic C=C stretch would also be prominent near 1600 cm⁻¹. researchgate.net

C-H Stretching: Strong signals in the 2800-3100 cm⁻¹ region corresponding to both aliphatic and aromatic C-H stretches would be visible.

Carbonyl Stretch: The C=O stretch, while strong in the IR spectrum, is typically weaker in the Raman spectrum but should still be observable around 1715 cm⁻¹.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | ~1600 | Strong |

| Ketone C=O Stretch | ~1715 | Weak-Medium |

Together, these spectroscopic techniques provide a comprehensive and definitive characterization of the molecular structure of this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. libretexts.org Different ionization techniques can be employed to generate ions for mass analysis.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with a high-energy electron beam, typically at 70 eV. illinois.edutofwerk.com This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M+) and extensive fragmentation. illinois.edutofwerk.com The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the compound's structure. illinois.edu

α-Cleavage: This would result in the formation of characteristic acylium ions or other resonance-stabilized carbocations.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

A hypothetical EI-MS fragmentation of this compound could yield the following significant fragments:

| m/z (mass-to-charge ratio) | Possible Fragment Structure | Fragmentation Pathway |

| 204 | [C₁₄H₂₀O]⁺ | Molecular Ion (M⁺) |

| 133 | [C₉H₉O]⁺ | Cleavage of the C4-C5 bond |

| 105 | [C₇H₅O]⁺ | Benzylic cleavage |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion, from rearrangement of the benzyl (B1604629) cation |

| 71 | [C₄H₇O]⁺ | Cleavage of the C2-C3 bond |

| 57 | [C₄H₉]⁺ | Butyl cation |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. uni-rostock.dewiley-vch.de It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This makes it an excellent method for accurately determining the molecular weight of the parent molecule. wiley-vch.de

While direct ESI-MS data for this compound is not available in the provided search results, related compounds show the expected formation of protonated molecules. unica.it For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule.

Table of Expected ESI-MS Adducts for this compound:

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 205.1587 |

| [M+Na]⁺ | 227.1406 |

| [M+K]⁺ | 243.1146 |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. libretexts.orgscispace.com This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. scispace.com

For this compound (C₁₄H₂₀O), HRMS would be able to confirm its elemental composition by providing a very precise mass measurement of the molecular ion or its protonated form. rsc.orgrsc.org

Table of Theoretical Exact Masses for this compound Adducts:

| Ion Formula | Theoretical Exact Mass (Da) |

| [C₁₄H₂₀O]⁺ | 204.1514 |

| [C₁₄H₂₁O]⁺ ([M+H]⁺) | 205.1592 |

| [C₁₄H₂₀ONa]⁺ ([M+Na]⁺) | 227.1412 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu The resulting spectrum can provide information about the electronic structure of the compound, particularly the presence of chromophores like the phenyl ring and the carbonyl group in this compound. mdpi.comresearchgate.net

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the benzene (B151609) ring and the ketone functional group. The benzene ring typically exhibits a strong absorption band around 200-210 nm (the E2-band) and a weaker, fine-structured band between 230 and 270 nm (the B-band). libretexts.org The n→π* transition of the carbonyl group is a weak, symmetry-forbidden transition that usually appears in the region of 270-300 nm. mdpi.com

Table of Expected UV-Vis Absorption Maxima for this compound:

| Transition | Chromophore | Expected λmax (nm) |

| π→π | Phenyl Ring | ~254 |

| n→π | Carbonyl Group | ~280 |

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration

Since this compound possesses a chiral center at the second carbon atom, it can exist as a pair of enantiomers. Chiroptical methods are essential for determining the enantiomeric purity and the absolute configuration of a sample.

Optical rotation is the rotation of the plane of plane-polarized light by a chiral compound. pressbooks.pub Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. libretexts.org The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). libretexts.org

The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration. sigmaaldrich.comresearchgate.net A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. pearson.com

Measuring the optical rotation of a sample of this compound allows for the determination of its enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. pearson.com While specific optical rotation values for the enantiomers of this compound were not found in the search results, the principle remains that a non-zero optical rotation indicates the presence of an excess of one enantiomer. rsc.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.govjasco-global.com This differential absorption, known as the Cotton effect, provides valuable information about the absolute configuration and conformation of molecules containing chromophores in a chiral environment. nih.govmgcub.ac.in For this compound, which possesses a stereogenic center at the C2 position, CD spectroscopy is instrumental in elucidating its three-dimensional structure.

The CD spectrum of a chiral ketone like this compound is typically characterized by electronic transitions associated with its chromophores: the carbonyl group (C=O) and the phenyl group. The carbonyl chromophore undergoes a weak, symmetry-forbidden n → π* transition at approximately 280-300 nm and a stronger π → π* transition at a shorter wavelength. hebmu.edu.cnscribd.com The phenyl group also exhibits characteristic absorptions. The sign and magnitude of the Cotton effects associated with these transitions are highly sensitive to the spatial arrangement of the atoms surrounding the chromophores. rsc.org

Application of the Octant Rule

The relationship between the stereochemistry of a chiral ketone and the sign of its n → π* Cotton effect can often be predicted using the Octant Rule. researchgate.netresearchgate.netslideshare.net This empirical rule divides the space around the carbonyl group into eight octants using three perpendicular nodal planes. The contribution of a substituent to the Cotton effect depends on the octant it occupies. researchgate.net

For an enantiomer of this compound, such as (S)-2-Phenyloctan-4-one, we can predict the sign of the Cotton effect by analyzing its most stable conformation. In a likely conformation, the substituents at the chiral α-carbon (C2)—the phenyl group, the methyl group, and the hydrogen atom—and the rest of the alkyl chain will be distributed in the rear octants. According to the Octant Rule, substituents in the back upper-left and lower-right octants make a positive contribution to the Cotton effect, while those in the back upper-right and lower-left octants make a negative contribution. researchgate.net The precise sign and magnitude of the Cotton effect would be determined by the specific conformational preferences and the electronic nature of the substituents.

Hypothetical CD Spectral Data

| Enantiomer | Electronic Transition | Wavelength (λ) (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Sign of Cotton Effect |

| (S)-2-Phenyloctan-4-one | n → π* (Carbonyl) | ~290 | Positive | Positive |

| π → π* (Phenyl) | ~260 | Negative | Negative | |

| (R)-2-Phenyloctan-4-one | n → π* (Carbonyl) | ~290 | Negative | Negative |

| π → π* (Phenyl) | ~260 | Positive | Positive |

This table presents hypothetical data based on the application of the Octant Rule and typical values for similar chiral ketones. The exact wavelengths and molar ellipticity values would need to be determined experimentally.

The study of α-hydroxy- and α-amino-α-phenyl ketones has shown a good correlation between experimental results and theoretical predictions in nonpolar solvents, supporting the utility of such analyses. jst.go.jp The analysis of the CD spectrum, in conjunction with other spectroscopic data and computational modeling, would be essential for the unambiguous assignment of the absolute configuration of this compound. researchgate.net

V. Advanced Analytical Methodologies for 2 Phenyloctan 4 One Research

Chromatographic Separation Techniques

Chromatography is a laboratory technique for the separation of a mixture. ksu.edu.sa The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. ksu.edu.sa The separation is based on differential partitioning between the mobile and stationary phases. du.ac.in For a compound like 2-Phenyloctan-4-one, chromatographic methods are indispensable for tasks ranging from monitoring its synthesis to isolating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a powerful form of column chromatography used to separate, identify, and quantify components in a mixture. ksu.edu.sa It operates by pumping a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. ksu.edu.sa Due to its versatility and sensitivity, HPLC is a primary tool for the analysis of this compound.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase. phenomenex.com The retention of analytes in RP-HPLC is based on hydrophobic interactions. phenomenex.com Given the structure of this compound, which includes a non-polar phenyl group and an octyl chain, it is well-suited for this technique.

In a typical RP-HPLC setup for this compound, a C18 (octadecylsilane) or a Phenyl stationary phase would be employed. phenomenex.comthermofisher.com The C18 phase provides strong hydrophobic retention, while a Phenyl phase can offer alternative selectivity through π-π interactions with the aromatic ring of the analyte. thermofisher.comglsciencesinc.com The mobile phase would typically consist of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), often in a gradient elution mode to ensure efficient separation and sharp peaks. phenomenex.com

Table 1: Illustrative Parameters for Reversed-Phase HPLC Analysis of this compound This table presents typical starting conditions for method development; specific values would be determined experimentally.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 or Phenyl, 250 x 4.6 mm, 5 µm | Provides a non-polar stationary phase for hydrophobic interactions. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Polar mobile phase to elute the compound. |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used to optimize resolution and analysis time. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects retention time. |

| Column Temp. | 25-40 °C | Affects viscosity and retention; maintained for reproducibility. |

| Detection | UV at ~254 nm | The phenyl group allows for strong ultraviolet absorbance. |

| Injection Vol. | 10-20 µL | The amount of sample introduced into the system. |

The structure of this compound contains a stereocenter at the second carbon atom, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation is critical in many fields. phenomenex.com Chiral HPLC is the definitive method for separating enantiomers, employing a chiral stationary phase (CSP). phenomenex.commdpi.com

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and effective for a broad range of chiral compounds, including ketones. chromatographyonline.comphenomenex.com For this compound, a column like Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) could be screened under normal-phase (e.g., hexane (B92381)/isopropanol) or reversed-phase conditions to achieve enantiomeric resolution. phenomenex.com The choice of mobile phase and any additives can significantly impact the selectivity of the separation. chromatographyonline.com

Table 2: Illustrative Parameters for Chiral HPLC Separation of this compound Enantiomers This table presents typical starting conditions for chiral method screening; optimal conditions require experimental validation.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chiral Column | Polysaccharide-based (e.g., Amylose or Cellulose derivative) | The Chiral Stationary Phase (CSP) enables differential interaction with enantiomers. |

| Mobile Phase | Normal Phase: Hexane/Ethanol or Hexane/Isopropanol Reversed Phase: Acetonitrile/Water or Methanol/Water | The choice of mobile phase system is critical for achieving selectivity. | | Additives | Acidic or basic modifiers (e.g., TFA, DEA) | Can improve peak shape and resolution. | | Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize the balance between resolution and analysis time. | | Column Temp. | Ambient or controlled (e.g., 25 °C) | Temperature can influence chiral recognition. chromatographyonline.com | | Detection | UV at ~254 nm or Circular Dichroism (CD) | CD detection can provide information on the absolute configuration of the eluting enantiomers. |

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. rfppl.co.in It is particularly suited for volatile and thermally stable substances. rfppl.co.in this compound, with a molecular weight that allows for volatilization at elevated temperatures, can be effectively analyzed by GC. This method is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. fmach.it

For the analysis, a small amount of the sample is injected into the chromatograph, where it is heated and vaporized. rfppl.co.in An inert carrier gas, such as helium or hydrogen, carries the vaporized sample through a capillary column. fmach.it The column is coated with a stationary phase, and separation occurs based on the compound's boiling point and its interactions with this phase. A polar column (e.g., WAX-type) or a non-polar column (e.g., DB-5MS) could be used, depending on the desired separation from other components in a sample matrix. semanticscholar.org

Table 3: Illustrative Parameters for Gas Chromatography Analysis of this compound This table outlines a general GC method; parameters must be optimized for specific applications.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Capillary Column (e.g., Rtx-WAX or DB-5 type), 30-60 m | The stationary phase separates compounds based on polarity and boiling point. |

| Carrier Gas | Helium or Hydrogen | Mobile phase that transports the analyte through the column. |

| Inlet Temperature | ~250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Start at a lower temp (e.g., 60°C), ramp to a higher temp (e.g., 250°C) | Temperature programming allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides structural identification. |

| Injection Mode | Split/Splitless | Split mode is for concentrated samples; splitless is for trace analysis. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. du.ac.inpsu.edu It is performed on a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, which serves as the stationary phase. psu.edu One of its most common applications in synthetic chemistry is to monitor the progress of a reaction. researchgate.netnih.gov

In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto the TLC plate, which is then placed in a sealed chamber with a solvent system (mobile phase), such as a mixture of hexane and ethyl acetate (B1210297). researchgate.net As the solvent moves up the plate by capillary action, the components of the mixture separate based on their polarity and affinity for the stationary phase. psu.edu By comparing the spots of the reaction mixture to those of the starting materials and a pure product standard, a chemist can qualitatively assess the reaction's completion. researchgate.net

Table 4: Illustrative TLC System for Monitoring the Synthesis of this compound Retention factor (Rf) values are dependent on the exact conditions and are for illustrative purposes.

Supercritical Fluid Chromatography (SFC) is a separation technique that combines aspects of both gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC is known for providing fast, efficient separations with reduced environmental impact due to lower organic solvent consumption. shimadzu.comchromatographytoday.com

SFC is highly versatile and can be applied to both achiral and chiral separations of this compound. chromatographytoday.comchromatographyonline.com For achiral analysis, standard stationary phases like those used in HPLC can be employed. The unique properties of the supercritical CO2 mobile phase, often modified with a small amount of a polar co-solvent like methanol, can offer different selectivity compared to HPLC. afmps.be For chiral separations, SFC is particularly powerful, often providing higher efficiency and faster analysis times than chiral HPLC. chromatographyonline.com The same polysaccharide-based chiral stationary phases used in HPLC are frequently used in SFC to resolve the enantiomers of this compound. afmps.be

Table 5: Illustrative Parameters for SFC Analysis of this compound SFC conditions are highly tunable; this table provides a potential starting point for method development.

| Parameter | Typical Condition | Purpose |

|---|

| Column | Achiral: C18, Phenyl Chiral: Polysaccharide-based CSP | A wide range of stationary phases can be used to optimize selectivity. | | Mobile Phase | Supercritical CO₂ with a co-solvent (e.g., 5-40% Methanol) | The co-solvent modifies the polarity and strength of the mobile phase. | | Back Pressure | 100 - 150 bar | Maintains the CO₂ in its supercritical state. | | Flow Rate | 2 - 4 mL/min | Higher flow rates are possible due to the low viscosity of the mobile phase. chromatographytoday.com | | Column Temp. | 35 - 40 °C | Influences fluid density and separation selectivity. | | Detection | UV-Vis or Mass Spectrometer (MS) | Standard detectors are used to quantify and identify the analyte. |

High-Performance Liquid Chromatography (HPLC)

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures. For a compound like this compound, combining chromatography with mass spectrometry offers unparalleled analytical power.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of organic compounds in complex mixtures. unipd.it The method separates compounds based on their interactions with a stationary and a mobile phase, followed by highly selective and sensitive detection using mass spectrometry. biomedres.us For this compound, an LC-MS/MS method would be developed by optimizing several parameters to achieve the best separation and detection. chromatographyonline.comlcms.cz

The process begins with the selection of an appropriate LC column, typically a reversed-phase column (like a C18), which is effective for separating moderately polar compounds. The mobile phase composition, often a mixture of water and an organic solvent like acetonitrile or methanol with additives such as formic acid, is optimized through a gradient elution to ensure good peak shape and resolution from other components. unipd.itresearchgate.net The mass spectrometer, often a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which involves monitoring specific precursor-to-product ion transitions, providing high selectivity and sensitivity. lcms.cz While a specific validated method for this compound is not widely published, the development would follow established principles for similar analytes. unipd.itresearchgate.net

Table 1: Typical Parameters for LC-MS/MS Method Development

| Parameter | Description | Typical Setting for Phenyl Alkyl Ketones |

| LC Column | Stationary phase for separation | Reversed-phase C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size |

| Mobile Phase | Solvents to carry the analyte through the column | A: Water + 0.1% Formic Acid; B: Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution Mode | Controls the mobile phase composition | Gradient elution (e.g., 5% B to 95% B over several minutes) |

| Ionization Source | Method to ionize the analyte | Electrospray Ionization (ESI), positive mode |

| MS Analyzer | Separates ions based on m/z ratio | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Detection Mode | Specific ions monitored for quantification | Multiple Reaction Monitoring (MRM) for QqQ; Full Scan for Q-TOF |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. scioninstruments.com The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase before entering the mass spectrometer for detection and identification. scioninstruments.com The resulting mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule.

For this compound, GC-MS analysis would provide information on its retention time, which is related to its volatility and polarity, and a characteristic mass spectrum. The mass spectrum is expected to show a molecular ion peak corresponding to its mass, along with fragment ions resulting from predictable cleavage patterns. Key fragmentation would likely include alpha-cleavage adjacent to the carbonyl group and benzylic cleavage, leading to characteristic ions. For instance, a prominent peak at m/z 105 is often characteristic of a benzoyl cation ([C₆H₅CO]⁺) or related structures in phenyl ketones. nih.gov

Table 2: Predicted GC-MS Data and Characteristic Fragments for Phenyl Ketones

| Property | Description | Expected Observation for this compound |

| Kovats Retention Index | A relative measure of retention time on a non-polar column | Expected to be in the range of 1200-1400, similar to related compounds like 4-Phenylbutan-2-one (1217) and 2-Phenyloctane (1382-1400). nih.govnih.gov |

| Molecular Ion (M⁺) | Peak corresponding to the intact molecule's mass | m/z = 204 |

| Alpha-Cleavage | Breakage of the bond next to the carbonyl group | Fragments at m/z 161 ([M-C₃H₇]⁺) and m/z 133 ([M-C₅H₁₁]⁺) |

| Benzylic/Phenyl Fragments | Fragments containing the phenyl group | Fragments at m/z 91 ([C₇H₇]⁺, tropylium (B1234903) ion) and m/z 77 ([C₆H₅]⁺, phenyl cation) |

| McLafferty Rearrangement | Rearrangement involving a gamma-hydrogen transfer | Potential fragment at m/z 120 ([C₈H₈O]⁺) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique works by directing X-rays at a single, high-quality crystal of the compound. The crystal diffracts the X-rays in a unique pattern, which is recorded by a detector. anton-paar.com By analyzing the positions and intensities of the diffracted spots, scientists can construct a three-dimensional electron density map of the molecule and, from that, determine the exact positions of each atom, bond lengths, and bond angles. azolifesciences.com

Although no crystal structure for this compound is currently available in public databases, X-ray crystallography would be the ultimate tool to:

Unambiguously confirm its molecular structure and connectivity.

Determine its conformation in the solid state.

Identify intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing. rigaku.com

The successful application of this technique is contingent upon the ability to grow a single crystal of sufficient size and quality. anton-paar.com

Table 3: Information Gained from X-ray Crystallography

| Structural Information | Description |

| Molecular Geometry | Provides precise bond lengths (e.g., C=O, C-C, C-H) and bond angles. wikipedia.org |

| Stereochemistry | Unambiguously determines the absolute configuration of chiral centers, if present. |

| Conformation | Reveals the spatial arrangement of atoms (e.g., torsion angles) in the solid state. |

| Crystal Packing | Shows how individual molecules are arranged in the crystal lattice. rigaku.com |

| Intermolecular Interactions | Identifies non-covalent forces holding the crystal lattice together. rigaku.com |

Advanced Techniques for Purity Assessment and Impurity Profiling

Ensuring the purity of a chemical compound is critical for research and potential applications. Impurity profiling is the process of identifying and quantifying all the impurities present in a substance. medwinpublishers.com These impurities can originate from starting materials, by-products of the synthesis, or degradation products. senieer.com

Regulatory bodies emphasize the need for stringent control over impurities in chemical and pharmaceutical products. medwinpublishers.comresearchgate.net The primary techniques for purity assessment are chromatographic methods due to their high resolving power. biomedres.us High-Performance Liquid Chromatography (HPLC), often with UV or MS detection, is a standard method for quantifying the main component and detecting non-volatile or thermally sensitive impurities. biomedres.usmedwinpublishers.com For volatile impurities, GC-MS is the preferred method.

Potential impurities in a batch of this compound could include:

Unreacted Starting Materials: For example, if synthesized via Friedel-Crafts acylation, residual benzene (B151609) and octanoyl chloride could be present.

Isomeric By-products: Positional isomers (e.g., 3-Phenyloctan-4-one) could form depending on the synthetic route.

Degradation Products: The compound might degrade upon exposure to light, heat, or acidic/basic conditions.

Table 4: Impurity Profiling: Potential Impurities and Analytical Methods

| Impurity Type | Potential Compound Example | Primary Analytical Technique |

| Starting Material | Benzene, Octanoyl Chloride | GC-MS |

| Intermediate | 1-Phenyloctan-1-one (if part of the synthetic route) | HPLC-UV, LC-MS |

| By-product | Positional Isomers (e.g., 3-Phenyloctan-4-one) | GC-MS, HPLC-UV |

| Degradation Product | Oxidation or hydrolysis products | LC-MS/MS |

Vi. Computational and Theoretical Investigations of 2 Phenyloctan 4 One

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

The flexible alkyl chain and the rotatable phenyl group in 2-phenyloctan-4-one give rise to a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring this landscape and understanding the molecule's dynamic behavior. MD simulations model the movement of atoms over time by solving Newton's equations of motion.

A typical MD simulation of this compound would involve placing the molecule in a simulated solvent box and running the simulation for a sufficient time (e.g., nanoseconds to microseconds) to sample a wide range of conformations. Analysis of the MD trajectory would reveal the most populated conformational states and the transitions between them. Studies on similar phenylalkyl ketones have shown that conformations are often governed by a balance of steric hindrance and stabilizing interactions, such as CH-π interactions between the alkyl chain and the phenyl ring. oup.comcapes.gov.br

The primary dihedral angles that define the conformation of this compound are around the Cα-Cβ and Cβ-Cγ bonds of the octanone chain and the bond connecting the phenyl ring to the chain. By analyzing the time evolution of these dihedral angles, a Ramachandran-like plot can be constructed to visualize the preferred conformational space.

Table 2: Illustrative Major Conformers of this compound from a Hypothetical MD Simulation

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Dihedral Angle (Cα-Cβ-Phenyl) | Relative Population (%) |

|---|---|---|---|

| A | ~60° (gauche) | ~90° | 45 |

| B | ~180° (anti) | ~90° | 30 |

| C | ~60° (gauche) | ~30° | 15 |

| D | Other | Other | 10 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from MD simulations. The dihedral angles refer to the key bonds defining the molecule's shape.

These simulations provide insight into the flexibility of the molecule and the relative energies of its different shapes, which can influence its chemical reactivity and biological activity.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving ketones like this compound. These methods can map out the entire reaction pathway, identify intermediate structures, and calculate the energy barriers associated with each step.

Transition State Theory (TST) is a fundamental concept used to understand reaction rates. Computationally, this involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface, and calculating its energy relative to the reactants. The energy difference is the activation energy or energy barrier.

For example, the enolization of this compound, a key step in many of its reactions, can be studied computationally. This would involve modeling the abstraction of a proton from either the C3 or C5 position by a base. DFT calculations can be used to find the geometries of the reactants, the transition state, and the enolate product. The calculated energy barrier provides a quantitative measure of the reaction's feasibility. Computational studies on the α-arylation of ketones, for instance, have successfully used DFT to calculate the energy profiles of catalytic cycles, identifying the rate-determining step. unipd.itacs.org

Table 3: Hypothetical Calculated Energy Barriers for the Base-Catalyzed Enolization of this compound

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Energy Barrier (ΔE‡) (kcal/mol) |

|---|---|---|---|

| Proton abstraction at C3 | 0.0 | +15.2 | 15.2 |

| Proton abstraction at C5 | 0.0 | +18.5 | 18.5 |

Note: These values are illustrative, based on typical activation energies for ketone enolization. The reactant complex is set as the zero-energy reference.

These calculations can predict the regioselectivity of the reaction, as the pathway with the lower energy barrier will be kinetically favored.

To gain a more detailed understanding of the transformation from reactants to products, a reaction coordinate can be mapped. This is often done using methods like the Intrinsic Reaction Coordinate (IRC) calculation. An IRC calculation starts from the transition state geometry and follows the steepest descent path down to the reactants on one side and the products on the other.

Mapping the reaction coordinate for a process like the nucleophilic addition to the carbonyl group of this compound would reveal the precise sequence of bond-forming and bond-breaking events. academie-sciences.fr For example, in the addition of a Grignard reagent, the IRC would show how the C-C bond forms as the C=O double bond breaks and the magnesium atom coordinates to the oxygen. This level of detail is crucial for a complete understanding of the reaction mechanism and for designing more efficient synthetic routes.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Molecular Modeling and Docking Studies for Intermolecular Interactions